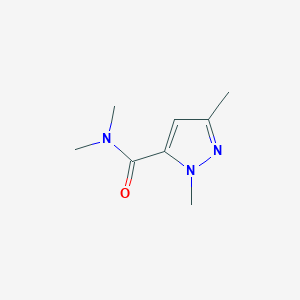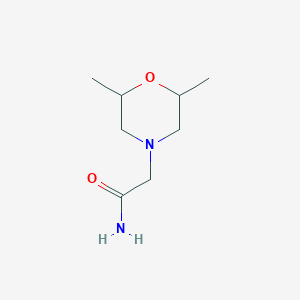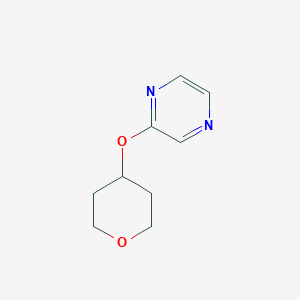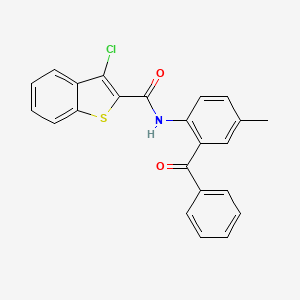
ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
概要
説明
“Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of fluoroquinolones . Fluoroquinolones are a family of antibacterials that have been in the pharmaceutical market for nearly three decades . They have a high level of antibacterial activity and a wide spectrum that surpasses many antibiotics .
Synthesis Analysis
The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into various positions or by means of annelation . The synthesis of “4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID”, a related compound, has been reported from "4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER" .
Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at various positions . The specific structure of “ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
Fluoroquinolones can undergo various structural modifications . For example, a related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, can react with some bases to form salts and can undergo esterification reactions under acidic conditions .
科学的研究の応用
Antibacterial and Antimicrobial Properties
Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the fluoroquinolone class of compounds. Fluoroquinolones are known for their potent antibacterial activity. Researchers have explored their use against both Gram-positive and Gram-negative bacteria. This compound’s specific structure may contribute to its effectiveness in inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Antiviral Activity
In addition to antibacterial effects, fluoroquinolones have demonstrated antiviral potential. Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives could be investigated for their ability to inhibit viral replication. Previous studies have identified related compounds as anti-Herpes Simplex Virus-1 (HSV-1) agents .
作用機序
Target of Action
It is structurally similar to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Like other fluoroquinolones, this compound likely interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
Based on its similarity to fluoroquinolones, it likely affects the dna replication pathway in bacteria by inhibiting the action of dna-gyrase . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of fluoroquinolones. By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating and transcribing its DNA . This leads to the death of the bacterial cell .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of similar compounds .
Safety and Hazards
The safety information for “ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
Fluoroquinolones have potential in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . A related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, is an important intermediate compound often used in the synthesis of other organic compounds. It has potential anti-tumor and antiviral activities, indicating promising applications in drug research .
特性
IUPAC Name |
ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSGWPMKVCLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)



![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

